

Spectroscopic Analysis of (R)-3-Amino-2-benzylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-3-Amino-2-benzylpropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-3-Amino-2-benzylpropanoic acid**, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available spectroscopic data and detailed experimental protocols for its acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for confirming the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for **(R)-3-Amino-2-benzylpropanoic acid**.^[1] The molecular formula of the compound is C10H13NO2, with a molecular weight of 179.22 g/mol and an exact mass of 179.094629 g/mol .^[1]

Property	Value
Molecular Formula	C10H13NO2
Molecular Weight	179.22 g/mol
Exact Mass	179.094629 g/mol
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for acquiring mass spectrometry data for a solid organic compound like **(R)-3-Amino-2-benzylpropanoic acid**. The most common method involves placing the sample in the gas phase within a vacuum.[2]

Sample Preparation:

- Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3]
- Further dilute an aliquot of this solution to a final concentration suitable for the instrument, typically in the range of 10-100 micrograms per mL.[3]
- Ensure the final solution is free of any particulate matter by filtration if necessary.[3]
- Transfer the solution to a standard 2 mL mass spectrometry vial with a screw cap and septum.[3]

Instrumentation and Analysis:

- Ionization: The sample molecules are converted to ions. Electron impact (EI) is a common method where a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[2]
- Acceleration: The newly formed ions are then accelerated by charged plates.[2]

- Deflection: The ion stream enters a magnetic field, where the ions are deflected based on their mass-to-charge ratio.[2]
- Detection: The deflected ions are detected by a plate at the end of the system, which measures the charge they impart.[2]

The resulting mass spectrum will show the molecular ion peak (M^+) and various fragment ions, which can provide structural information.[2] For accurate mass determination, high-resolution mass spectrometry (HRMS) can be employed to distinguish between molecular formulas with the same nominal mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as 1H and ^{13}C . While specific NMR data for **(R)-3-Amino-2-benzylpropanoic acid** is not readily available in public databases, this section outlines the standard experimental protocols for its acquisition.

1H and ^{13}C NMR Spectroscopy

For an amino acid like **(R)-3-Amino-2-benzylpropanoic acid**, both 1H and ^{13}C NMR would be crucial for structural confirmation.

- 1H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
- ^{13}C NMR: Would show the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional group and local electronic environment.[4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing an amino acid sample for NMR analysis.[4][5]

Sample Preparation:

- Dissolution: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D_2O) for amino acids.^[4]
- pH Adjustment: The pH (or pD in D_2O) of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD $\sim 7.0-7.4$) using small amounts of DCl or NaOD.^[4]
- Internal Standard: An internal standard may be added for chemical shift referencing or quantification.
- Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.^[4]

Data Acquisition:

- Instrumentation: Utilize a high-field NMR spectrometer.
- 1H NMR: A standard 1D proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A standard 1D carbon experiment with proton decoupling (e.g., zgpp30) is typically used.^[4] Important parameters include the spectral width (typically 0-200 ppm), transmitter frequency offset, and a sufficient number of scans due to the low natural abundance of ^{13}C .
^[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For **(R)-3-Amino-2-benzylpropanoic acid**, IR spectroscopy would be expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).

Experimental Protocol for IR Spectroscopy

For a solid sample like **(R)-3-Amino-2-benzylpropanoic acid**, several methods can be used to prepare the sample for IR analysis.

Thin Solid Film Method:[6]

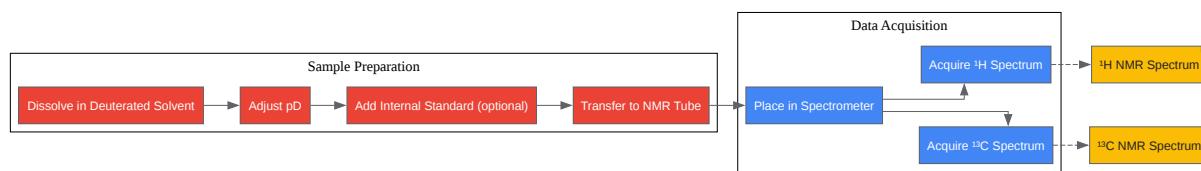
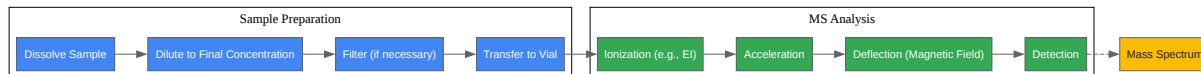
- Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[6]

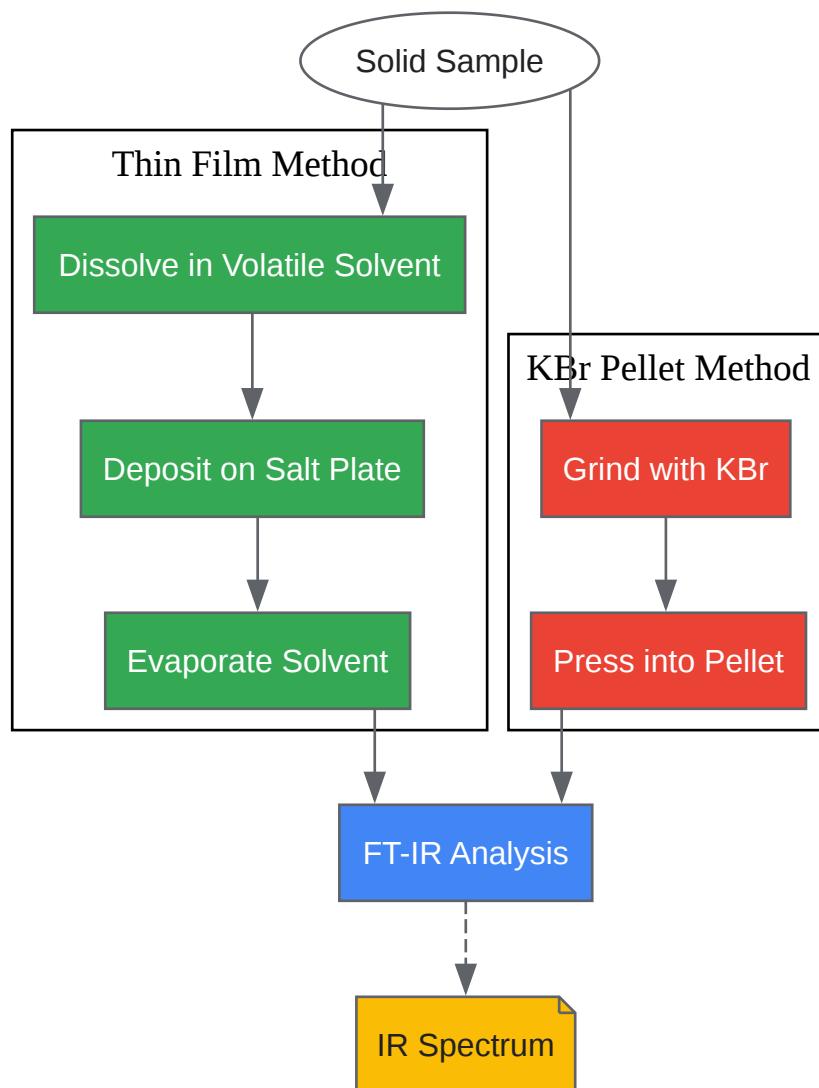
KBr Pellet Method:[7][8]

- Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[7]
- Place the finely ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the spectrometer for analysis.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.





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